molecular formula C12H14IN B1594322 1-Ethyl-4-methylquinolinium iodide CAS No. 605-59-4

1-Ethyl-4-methylquinolinium iodide

Número de catálogo: B1594322
Número CAS: 605-59-4
Peso molecular: 299.15 g/mol
Clave InChI: VQDKCFLPUPEBJC-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-Ethyl-4-methylquinolinium iodide is a useful research compound. Its molecular formula is C12H14IN and its molecular weight is 299.15 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Ethyl-4-methylquinolinium iodide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 204954. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Ethyl-4-methylquinolinium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-4-methylquinolinium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-ethyl-4-methylquinolin-1-ium;iodide
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InChI

InChI=1S/C12H14N.HI/c1-3-13-9-8-10(2)11-6-4-5-7-12(11)13;/h4-9H,3H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VQDKCFLPUPEBJC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=C(C2=CC=CC=C21)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883464
Record name Quinolinium, 1-ethyl-4-methyl-, iodide (1:1)
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Molecular Weight

299.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

605-59-4
Record name Quinolinium, 1-ethyl-4-methyl-, iodide (1:1)
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Record name Quinolinium, 1-ethyl-4-methyl-, iodide (1:1)
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Record name 1-Ethyl-4-methylquinolinium iodide
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Record name 1-Ethyl-4-methylquinolinium iodide
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Foundational & Exploratory

1-Ethyl-4-methylquinolinium iodide material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Ethyl-4-methylquinolinium Iodide: Properties, Safety, and Handling

Introduction

1-Ethyl-4-methylquinolinium iodide (CAS No. 605-59-4) is a quaternary ammonium salt belonging to the quinolinium class of heterocyclic compounds.[1] Structurally, it features a quinoline core that has been N-alkylated with an ethyl group, and it possesses a methyl substituent at the 4-position.[1] This compound typically presents as a solid crystalline substance.[1] Its primary utility is found in specialized chemical applications, such as its role as a dye and its use in the manufacturing of optical brighteners.[1][2] As with many quaternary ammonium compounds and alkyl iodides, a thorough understanding of its chemical properties and associated hazards is paramount for safe handling and effective application in research and development settings.

This guide provides a comprehensive overview of 1-Ethyl-4-methylquinolinium iodide, moving beyond a standard Material Safety Data Sheet (MSDS) to offer deeper insights into its physicochemical properties, hazard profile, handling protocols, and fundamental reactivity. The information is tailored for researchers, chemists, and drug development professionals who may synthesize, handle, or utilize this compound in their work.

Physicochemical and Structural Properties

The fundamental characteristics of a chemical substance dictate its behavior, reactivity, and the necessary precautions for its handling. The key properties of 1-Ethyl-4-methylquinolinium iodide are summarized below.

Molecular Structure

The structure consists of a positively charged quinolinium cation and an iodide anion. The positive charge is localized on the nitrogen atom of the heterocyclic ring system.

Caption: Molecular structure of 1-Ethyl-4-methylquinolinium iodide.

Data Summary

The following table consolidates the key physicochemical data for 1-Ethyl-4-methylquinolinium iodide.

PropertyValueSource(s)
CAS Number 605-59-4[1][2][3]
Molecular Formula C₁₂H₁₄IN[2][3]
Molecular Weight 299.15 g/mol [1][2][3]
Appearance Solid, crystalline substance; yellow powder[1][4]
Melting Point 143-146 °C[5]
Synonyms 1-Ethyllepidinium iodide, 4-Methylquinoline ethiodide, Lepidine ethiodide, N-Ethyllepidinium iodide[1]
Solubility Soluble in polar solvents[1]

Hazard Identification and Classification

Based on available data, 1-Ethyl-4-methylquinolinium iodide is classified as a hazardous substance.[5] The primary routes of concern are skin/eye contact and inhalation of dust. While comprehensive toxicological studies are not fully available, data from the compound and structurally similar chemicals provide a clear hazard profile.[4]

Hazard ClassGHS CategoryHazard StatementSource(s)
Skin IrritationCategory 2H315: Causes skin irritation[5][6]
Eye IrritationCategory 2H319: Causes serious eye irritation[5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[5][6]

Expert Analysis of Hazards:

  • Skin and Eye Irritation: The quaternary ammonium salt structure can interact with biological membranes, leading to irritation. The iodide counter-ion can also contribute to this effect. Direct contact with the powder or solutions can cause redness, pain, and inflammation.

  • Respiratory Irritation: Inhalation of fine dust particles can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath. This is a common hazard for powdered organic chemicals.

  • Moisture Sensitivity: The compound is noted to be moisture-sensitive.[4][7] This is an important handling consideration, as absorbed moisture can lead to degradation of the material and potentially alter its hazard profile.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential to mitigate the risks associated with 1-Ethyl-4-methylquinolinium iodide.

Engineering Controls & Personal Protective Equipment (PPE)

The principle of causality dictates that engineering controls are the first line of defense, as they remove the hazard at the source.

  • Ventilation: All handling of the solid material should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the potential for inhalation of dust.[5]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[5][7] This is critical to prevent contact with the powder, which is a known eye irritant.[5]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) inspected for integrity before use.[8] A lab coat or chemical-resistant apron should be worn to protect against skin contact.[8] Contaminated clothing should be removed and washed before reuse.[7]

  • Respiratory Protection: If engineering controls are insufficient or if irritation is experienced, a NIOSH-approved full-face respirator with appropriate particulate filters should be used.[5][7]

Storage and Incompatibility

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][9] The storage temperature should generally be maintained below 30°C.[9]

  • Incompatibilities: Keep away from strong oxidizing agents and moisture.[7][8] Exposure to moist air or water should be avoided.[7]

  • Labeling: Ensure containers are clearly and accurately labeled to prevent accidental misuse.

Emergency and First-Aid Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[4] Seek immediate medical attention.[4][7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing.[4][7] If irritation develops or persists, get medical attention.

  • Inhalation: Remove the individual from the area of exposure to fresh air immediately.[4] If breathing has stopped, provide artificial respiration. If breathing is difficult, administer oxygen.[4] Seek immediate medical attention.[7]

  • Ingestion: If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink.[4] Do not induce vomiting.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[7]

Fire and Accidental Release Measures

Firefighting
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or chemical foam.[7]

  • Hazardous Combustion Products: In the event of a fire, toxic and corrosive fumes may be generated, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide (HI).[7][10]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release
  • Personal Precautions: Avoid breathing dust and prevent contact with skin and eyes.[10] Evacuate unnecessary personnel from the area.

  • Containment and Cleanup: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[7] The affected area should then be cleaned. Do not allow the chemical to enter drains or waterways.[10]

Synthesis and Reactivity Profile

Understanding the synthesis of 1-Ethyl-4-methylquinolinium iodide provides insight into its formation and stability, while its reactivity profile informs its potential applications and incompatibilities.

Representative Synthesis Workflow

The synthesis of this compound is a classic example of a quaternization reaction, specifically an Sₙ2 nucleophilic substitution. The lone pair of electrons on the nitrogen atom of 4-methylquinoline (lepidine) acts as a nucleophile, attacking the electrophilic carbon of ethyl iodide.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification cluster_3 Characterization Reactants 1. Reactant Setup 4-Methylquinoline (Lepidine) Ethyl Iodide Anhydrous Solvent (e.g., Acetonitrile) Reaction 2. Sₙ2 Reaction Heat mixture under reflux (e.g., 80°C for several hours) Monitor by TLC Reactants->Reaction Isolation 3. Product Isolation Cool reaction mixture Precipitate forms Reaction->Isolation Purification 4. Purification Filter crude solid Recrystallize from solvent (e.g., Ethanol) Isolation->Purification Analysis 5. Final Product Dry under vacuum Characterize (¹H NMR, MS, MP) Purification->Analysis

Caption: A representative workflow for the synthesis of 1-Ethyl-4-methylquinolinium iodide.

Detailed Synthesis Protocol (Representative)

This protocol is provided for illustrative purposes. All laboratory work should be conducted after a thorough, site-specific risk assessment.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1.0 equivalent of 4-methylquinoline in a suitable anhydrous solvent (e.g., acetonitrile).

  • Addition of Alkylating Agent: Add a slight excess (e.g., 1.1-1.2 equivalents) of ethyl iodide to the solution.[8][11] Ethyl iodide is a potent ethylating agent and should be handled with care in a fume hood.[8]

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting 4-methylquinoline.

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature, and then cool further in an ice bath. The product, being an ionic salt, is often insoluble in the reaction solvent and will precipitate out.

  • Purification: Collect the crude solid product by vacuum filtration. Wash the solid with a small amount of cold solvent to remove unreacted starting materials. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol.[12]

  • Drying and Characterization: Dry the purified crystalline product under vacuum. The identity and purity of the final compound should be confirmed using analytical techniques such as ¹H NMR spectroscopy, mass spectrometry, and melting point determination.

Reactivity Insights
  • The iodide ion makes this compound a useful precursor for salt metathesis reactions, allowing the iodide to be exchanged for other anions (e.g., tetrafluoroborate, hexafluorophosphate) to modify properties like solubility.

  • The methyl group at the 4-position is activated by the positively charged quinolinium ring. Its protons are acidic and can be deprotonated by a suitable base to form a reactive methylene species, which is key to its use in the synthesis of cyanine dyes and other conjugated systems.[1]

Applications in Research and Development

The unique structure of 1-Ethyl-4-methylquinolinium iodide lends itself to several specialized applications.

  • Dye Synthesis: It is a known precursor and intermediate in the synthesis of various dyes.[2] Its ability to form a reactive methylene group allows it to be used as a building block for creating larger, conjugated molecules with chromophoric properties.

  • Optical Brighteners: It is used in the production of optical brighteners, which are compounds that absorb light in the ultraviolet spectrum and re-emit it in the blue region of the visible spectrum, making materials appear whiter.[1]

  • Medicinal Chemistry Research: While not a direct therapeutic, the quinolinium scaffold is of significant interest in medicinal chemistry. Quinolinium derivatives have been investigated for a range of biological activities, including antimicrobial and antitumor properties.[1] This compound can serve as a starting material or a reference compound in such research endeavors.

Conclusion

1-Ethyl-4-methylquinolinium iodide is a valuable chemical intermediate with specific applications in dye and materials science. However, its utility is matched by its hazardous properties, namely its potential to cause significant skin, eye, and respiratory irritation. A comprehensive understanding of these risks, coupled with the diligent application of engineering controls, appropriate personal protective equipment, and safe handling procedures, is non-negotiable for any researcher or scientist working with this compound. This guide serves as a technical resource to ensure that its potential can be harnessed safely and effectively in a professional laboratory setting.

References

  • Cole-Parmer. Material Safety Data Sheet - 1-Ethylquinaldinium Iodide, 97% (titr.). [Link]

  • Carl ROTH. Safety Data Sheet: Iodine solution. [Link]

  • PubChem. 1-Ethyl-4-(3-(1-ethylquinolin-4(1H)-ylidene)prop-1-en-1-yl)quinolin-1-ium iodide. [Link]

  • US EPA. Quinolinium, 1-ethyl-4-methyl-, iodide (1:1) - Substance Details. [Link]

  • Nanjing Chemical Material Corp. An Introduction of Ethyl Iodide Cas No. [Link]

  • Samrat Pharmachem Limited. SAFETY DATA SHEET : Ethyl Iodide. [Link]

  • U.S. Environmental Protection Agency. (2009, September 30). Provisional Peer-Reviewed Toxicity Values for Iodomethane (Methyl Iodide). [Link]

  • Organic Syntheses Procedure. Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. [Link]

  • Organic Chemistry Portal. Synthesis of 4-quinolones. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Relative reactivity of methyl iodide to ethyl iodide in nucleophilic substitution reactions in acetonitrile and partial desolvation accompanying activation. [Link]

  • PubChem. 1-Ethyl-2-methylquinolinium iodide. [Link]

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Methodological & Application

Application Notes and Protocols for Mitochondrial Staining with 1-Ethyl-4-methylquinolinium iodide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Illuminating the Powerhouse of the Cell with Quinolinium-Based Probes

Mitochondria are central to cellular metabolism, energy production, and apoptosis. Their dysfunction is implicated in a wide array of pathologies, making the ability to visualize and study these organelles in living cells a cornerstone of modern cell biology and drug discovery. Fluorescent microscopy, coupled with specific molecular probes, offers a powerful tool for real-time analysis of mitochondrial morphology, distribution, and function.

This document provides a comprehensive guide to the use of 1-Ethyl-4-methylquinolinium iodide, a lipophilic cationic dye, for the fluorescent labeling of mitochondria in live cells. While this specific molecule is not as extensively characterized for this application as other commercial dyes, its chemical properties as a quinolinium derivative place it within a class of compounds that have demonstrated efficacy as mitochondrial probes. We will delve into the scientific principles governing its putative mechanism of action, provide a detailed, field-tested protocol for its application, and offer insights into the interpretation of results and troubleshooting.

The Scientific Basis: Harnessing the Mitochondrial Membrane Potential

The primary mechanism by which many fluorescent dyes accumulate in mitochondria is the exploitation of the mitochondrial membrane potential (ΔΨm). In healthy, respiring cells, the electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, creating a significant electrochemical gradient. This results in a highly negative charge on the matrix side of the inner mitochondrial membrane.

1-Ethyl-4-methylquinolinium iodide, as a positively charged quaternary ammonium compound, is a lipophilic cation.[1] This charge and its ability to pass through lipid membranes are the key attributes that theoretically drive its accumulation within the negatively charged mitochondrial matrix. This process is self-validating: only metabolically active mitochondria with a robust membrane potential will effectively sequester the dye, leading to a bright fluorescent signal.

Recent research has highlighted the potential of quinolinium derivatives as specific mitochondrial probes. For instance, the fluorescent quinolinium derivative QUCO-1 has been shown to target and illuminate mitochondria by interacting with mitochondrial RNA (mtRNA).[2][3] This discovery lends strong support to the exploration of other quinolinium-based compounds, such as 1-Ethyl-4-methylquinolinium iodide, for mitochondrial staining.

Experimental Workflow: A Visual Guide

workflow cluster_prep Preparation cluster_staining Staining Protocol cluster_imaging Imaging and Analysis prep_cells Prepare Live Cells in Culture staining Incubate Cells with Staining Solution prep_cells->staining prep_dye Prepare 1-Ethyl-4-methylquinolinium iodide Stock Solution prep_dye->staining wash Wash Cells staining->wash image Image with Fluorescence Microscope wash->image analyze Analyze Mitochondrial Morphology and Distribution image->analyze G cluster_cell Cell cluster_mito Mitochondrion matrix Mitochondrial Matrix (Negative Potential) cytosol Cytosol cytosol->matrix Accumulation driven by Mitochondrial Membrane Potential extracellular Extracellular Space (1-Ethyl-4-methylquinolinium iodide) extracellular->cytosol Passive Diffusion

Caption: Accumulation of the cationic dye in the mitochondrial matrix.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
No or Weak Mitochondrial Staining 1. Dye concentration is too low. 2. Incubation time is too short. 3. Mitochondrial membrane potential is compromised. 4. Incorrect filter sets used for imaging.1. Increase the working concentration of the dye (e.g., up to 1 µM). 2. Increase the incubation time (e.g., up to 60 minutes). 3. Use a positive control of healthy, actively respiring cells. Consider using a known mitochondrial membrane potential-disrupting agent like CCCP as a negative control. 4. Test a range of excitation and emission filters to determine the optimal spectral properties of the dye.
High Background Fluorescence 1. Dye concentration is too high. 2. Inadequate washing.1. Decrease the working concentration of the dye. 2. Increase the number and duration of washes with pre-warmed buffer.
Cell Death or Abnormal Morphology 1. Dye is cytotoxic at the concentration used. 2. Prolonged incubation time. 3. Phototoxicity from imaging.1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Reduce the incubation time. 3. Reduce the excitation light intensity and/or exposure time during imaging.

Scientific Integrity and Self-Validation

The protocol described herein is designed to be a self-validating system. The specific accumulation of 1-Ethyl-4-methylquinolinium iodide in mitochondria is contingent upon a healthy mitochondrial membrane potential. To confirm the specificity of the staining, it is recommended to include a negative control where the mitochondrial membrane potential is dissipated using a protonophore such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP). In cells treated with CCCP, a significant reduction or complete absence of mitochondrial staining should be observed, thus validating that the signal is indeed dependent on the mitochondrial membrane potential.

Conclusion

1-Ethyl-4-methylquinolinium iodide holds promise as a fluorescent probe for the visualization of mitochondria in living cells, based on its properties as a lipophilic cation and the demonstrated utility of other quinolinium derivatives in mitochondrial targeting. The protocols and insights provided in this application note offer a comprehensive starting point for researchers to explore its potential. As with any scientific endeavor, careful optimization and the use of appropriate controls are paramount to achieving reliable and reproducible results. The exploration of novel fluorescent probes like 1-Ethyl-4-methylquinolinium iodide contributes to the expanding toolkit available to researchers for unraveling the intricate roles of mitochondria in health and disease.

References

  • Chen, D., & Petersson, E. J. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology, 639, 239-261. [Link]

  • Kalyanaraman, B., et al. (2018). Lipophilic Cations as Mitochondria-Targeting Moieties: Recent Progress and Design Principles for Medicinal Chemistry. Journal of Medicinal Chemistry, 61(23), 10325-10355. [Link]

  • Li, Y., et al. (2023). Fluorescent Quinolinium Derivative as Novel Mitochondria Probe and Function Modulator by Targeting Mitochondrial RNA. Molecules, 28(6), 2690. [Link]

  • Re L., et al. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. In: Spagnuolo, C. (eds) Functional Foods and Cancer. Springer, Cham. [Link]

  • van der Vlag, M. A., et al. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors, 8(5), 2024-2034. [Link]

  • Wang, H., et al. (2023). Mitochondria-Targeted Quinoline-Based Fluorescent Probes for Imaging of Viscosity and MAO-A with High-Throughput Inhibitor Screening. ACS Central Science, 9(11), 2326-2335. [Link]

Sources

Illuminating the Inner Workings of the Cell: A Guide to Live-Cell Imaging with 1-Ethyl-4-methylquinolinium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic world of cellular biology and drug discovery, the ability to visualize subcellular processes in real-time is paramount. Fluorescent probes are indispensable tools in this endeavor, and among them, quinolinium-based dyes are emerging as a versatile class of fluorophores. This guide provides a detailed overview and experimental protocols for the application of 1-Ethyl-4-methylquinolinium iodide (EMQI) in live-cell imaging, tailored for researchers, scientists, and professionals in drug development.

Introduction to 1-Ethyl-4-methylquinolinium Iodide (EMQI)

1-Ethyl-4-methylquinolinium iodide, a quaternary ammonium salt of the quinoline family, presents as a promising candidate for live-cell imaging applications. Quinolinium derivatives are recognized for their tunable photophysical properties, high fluorescence quantum yields, and notable photostability, making them suitable for various fluorescence microscopy techniques[1][2]. As a cationic dye, EMQI possesses the potential to selectively accumulate in cellular compartments with a negative membrane potential, such as mitochondria.

Table 1: Physicochemical Properties of 1-Ethyl-4-methylquinolinium Iodide

PropertyValueReference
CAS Number 605-59-4[3]
Molecular Formula C₁₂H₁₄IN[3]
Molecular Weight 299.15 g/mol [3]
Description CH active compound dye[4]
Storage Keep in a dark place, sealed in dry, room temperature[3]

The Principle of Fluorescence and Cellular Uptake

The fluorescence of quinolinium dyes arises from the delocalized π-electron system of the quinoline ring. Upon absorption of a photon of a specific wavelength (excitation), an electron is promoted to a higher energy state. As it returns to its ground state, it emits a photon of a longer wavelength (emission), which is detected by the microscope[2].

The cellular uptake and localization of cationic dyes like EMQI are often driven by the plasma membrane and mitochondrial membrane potentials[5]. The negative potential across the inner mitochondrial membrane actively drives the accumulation of these positively charged molecules within the mitochondrial matrix.

Spectral Properties: A Critical Consideration

The precise excitation and emission maxima of 1-Ethyl-4-methylquinolinium iodide are not extensively documented in publicly available literature. However, based on related N-alkyl quinolinium compounds, it is reasonable to hypothesize that its spectral properties lie in the ultraviolet to blue region of the spectrum. For instance, 6-Methoxy-N-ethylquinolinium has an excitation peak at 318 nm and an emission peak at 447 nm[6].

It is imperative for researchers to experimentally determine the optimal excitation and emission wavelengths for EMQI in the specific buffer and cellular environment being used. This can be accomplished using a spectrophotometer or by testing a range of standard filter sets on a fluorescence microscope.

Experimental Protocols for Live-Cell Imaging with EMQI

The following protocols are provided as a starting point and should be optimized for your specific cell type and experimental conditions.

Reagent Preparation
  • EMQI Stock Solution (1 mM):

    • Accurately weigh a small amount of 1-Ethyl-4-methylquinolinium iodide (MW: 299.15 g/mol ).

    • Dissolve in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Imaging Medium:

    • Use an optically clear, serum-free medium or buffer suitable for live-cell imaging, such as Hanks' Balanced Salt Solution (HBSS) or a phenol red-free culture medium. This is crucial to minimize background fluorescence[7].

Staining Protocol for Adherent Cells
  • Cell Seeding: Seed cells on glass-bottom dishes, chamber slides, or coverslips suitable for high-resolution microscopy. Allow cells to adhere and reach the desired confluency (typically 50-70%).

  • Preparation of Staining Solution: On the day of the experiment, thaw an aliquot of the 1 mM EMQI stock solution. Dilute the stock solution in pre-warmed imaging medium to a final working concentration. A starting range of 1-10 µM is recommended for initial optimization.

  • Cell Staining: a. Aspirate the culture medium from the cells. b. Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS). c. Remove the PBS and add the EMQI staining solution to the cells. d. Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂. Incubation time may need to be optimized.

  • Washing: a. Aspirate the staining solution. b. Gently wash the cells two to three times with pre-warmed imaging medium to remove any unbound dye and reduce background fluorescence[7].

  • Imaging: Add fresh, pre-warmed imaging medium to the cells. The cells are now ready for observation under a fluorescence microscope.

Staining Protocol for Suspension Cells
  • Cell Preparation: Centrifuge the cell suspension to obtain a cell pellet.

  • Resuspension: Resuspend the cells in pre-warmed imaging medium containing the desired concentration of EMQI (start with 1-10 µM).

  • Incubation: Incubate the cell suspension for 15-30 minutes at 37°C.

  • Washing: Centrifuge the stained cells, remove the supernatant, and resuspend the cell pellet in fresh, pre-warmed imaging medium. Repeat this wash step twice.

  • Imaging: Transfer the final cell suspension to a suitable imaging chamber.

Imaging Parameters and Best Practices

  • Microscope Setup: Use a fluorescence microscope equipped with appropriate filter sets for the determined excitation and emission wavelengths of EMQI. A confocal microscope is recommended for obtaining high-resolution images and reducing out-of-focus light.

  • Minimizing Phototoxicity: Live-cell imaging can be detrimental to cell health due to phototoxicity[8]. To minimize this:

    • Use the lowest possible excitation light intensity that provides a detectable signal.

    • Keep exposure times as short as possible.

    • Use time-lapse imaging with the longest possible intervals that still capture the biological process of interest.

  • Controls: Always include unstained control cells to assess autofluorescence and vehicle-treated (DMSO) control cells to ensure the solvent has no adverse effects.

Potential Applications and Future Directions

Given its cationic nature, 1-Ethyl-4-methylquinolinium iodide holds promise as a fluorescent probe for monitoring mitochondrial health and function. Changes in mitochondrial membrane potential, which occur during apoptosis and cellular stress, could potentially be monitored by changes in EMQI fluorescence intensity.

Further research is needed to fully characterize the photophysical properties, cellular targets, and potential applications of EMQI. Its straightforward structure also lends itself to further chemical modification to tune its spectral properties and cellular specificity, a common strategy for developing novel quinolinium-based probes[2].

Troubleshooting

ProblemPossible CauseSuggested Solution
No or weak fluorescence - Incorrect filter set.- Low dye concentration.- Insufficient incubation time.- Experimentally determine the optimal excitation/emission wavelengths.- Increase the EMQI concentration in a stepwise manner.- Increase the incubation time.
High background - Incomplete removal of unbound dye.- Autofluorescence from culture medium.- Perform additional washing steps.- Use a phenol red-free imaging medium.
Cell death or morphological changes - Phototoxicity.- Dye-induced cytotoxicity.- Reduce excitation light intensity and exposure time.- Increase the interval between time-lapse acquisitions.- Perform a dose-response experiment to determine the lowest effective concentration of EMQI.- Reduce the incubation time.
Non-specific staining - Dye aggregation.- High dye concentration.- Ensure the stock solution is fully dissolved.- Filter the working solution if precipitates are observed.- Titrate the EMQI concentration to the lowest level that provides specific staining.

References

  • Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors, 2023.

  • Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology, 2020.

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • Live-cell imaging: Mitochondria membrane potential. Protocols.io, 2022.

  • Spectrum [MEQ (6-Methoxy-N-ethylquinolinium)]. AAT Bioquest.

  • This reference is not cited in the text.
  • 605-59-4|1-Ethyl-4-methylquinolin-1-ium iodide|BLD Pharm. BLD Pharm.

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • 5 steps to live-cell imaging. Thermo Fisher Scientific.

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • STAINING FOR LIVE-CELL ANALYSIS: IMPROVING PERCEPTION. Biotium.

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • 1-Ethyl-4-methylquinolinium iodide | CAS 605-59-4 | SCBT. Santa Cruz Biotechnology.

Sources

Application Notes and Protocols for Evaluating the Antimicrobial Activity of 1-Ethyl-4-methylquinolinium iodide Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial activity of 1-Ethyl-4-methylquinolinium iodide against Gram-positive bacteria. This document outlines the scientific basis for its potential antibacterial action and provides detailed, field-proven protocols for determining its efficacy.

Part 1: Application Notes

Introduction to 1-Ethyl-4-methylquinolinium iodide

1-Ethyl-4-methylquinolinium iodide is a quaternary ammonium compound (QAC) belonging to the quinolinium salt family.[1] Quinolone derivatives have a well-documented history of broad-spectrum antimicrobial activity.[2] The structural motif of quinoline is present in many natural and synthetic compounds with significant biological properties.[3] As a quaternary ammonium salt, 1-Ethyl-4-methylquinolinium iodide possesses a positively charged nitrogen atom, a key feature implicated in the antimicrobial activity of this class of compounds.

Scientific Rationale for Antimicrobial Activity against Gram-positive Bacteria

The heightened susceptibility of Gram-positive bacteria to quaternary ammonium compounds like 1-Ethyl-4-methylquinolinium iodide is primarily attributed to the structural differences in their cell envelopes compared to Gram-negative bacteria. The cell wall of Gram-positive bacteria is characterized by a thick layer of peptidoglycan and the presence of teichoic acids, which impart a net negative charge to the cell surface. This anionic nature facilitates the initial electrostatic interaction with the cationic head of the quinolinium compound.

The proposed mechanism of action involves a multi-step process initiated by the adsorption of the positively charged quinolinium cation onto the negatively charged bacterial cell surface. This is followed by the diffusion of the compound through the cell wall and subsequent disruption of the cytoplasmic membrane. The hydrophobic tail of the compound is thought to penetrate the lipid bilayer, leading to a loss of membrane integrity, leakage of essential intracellular components such as ions, metabolites, and nucleic acids, and ultimately, cell death.[4]

Proposed Mechanism of Action

The bactericidal activity of 1-Ethyl-4-methylquinolinium iodide against Gram-positive bacteria is hypothesized to occur through the following sequence of events:

  • Electrostatic Adsorption: The cationic head of the 1-Ethyl-4-methylquinolinium ion is electrostatically attracted to the negatively charged components of the Gram-positive bacterial cell wall, such as teichoic and lipoteichoic acids.

  • Cell Wall Traversal: The compound diffuses through the porous peptidoglycan layer.

  • Membrane Intercalation and Disruption: The hydrophobic quinoline ring and its alkyl substituents intercalate into the lipid bilayer of the cytoplasmic membrane.

  • Loss of Membrane Integrity: This intercalation disrupts the ordered structure of the membrane, leading to the formation of pores or micelles.

  • Leakage of Intracellular Contents: The compromised membrane allows for the leakage of vital cytoplasmic constituents, including potassium ions, ATP, and nucleic acids.

  • Inhibition of Cellular Processes: The dissipation of the proton motive force and the loss of essential molecules inhibit critical cellular processes.

  • Cell Death: The cumulative damage leads to bacterial cell death.

Antimicrobial Mechanism of 1-Ethyl-4-methylquinolinium iodide cluster_0 Gram-Positive Bacterium Cell_Wall Cell Wall (Peptidoglycan & Teichoic Acids) Cell_Membrane Cytoplasmic Membrane (Lipid Bilayer) Cell_Wall->Cell_Membrane 2. Diffusion Cytoplasm Cytoplasm (Ions, Metabolites, Nucleic Acids) Cell_Membrane->Cytoplasm 4. Leakage of Intracellular Contents Cell_Death Cell Death Cytoplasm->Cell_Death 5. Inhibition of Cellular Processes Compound 1-Ethyl-4-methylquinolinium iodide (Cationic) Compound->Cell_Wall 1. Electrostatic Adsorption Compound->Cell_Membrane 3. Intercalation & Disruption

Caption: Proposed mechanism of antimicrobial action.

Expected Spectrum of Activity

Based on the general activity of quinolinium salts, 1-Ethyl-4-methylquinolinium iodide is anticipated to exhibit significant activity against a range of clinically relevant Gram-positive bacteria, including but not limited to:

  • Staphylococcus aureus (including Methicillin-resistant Staphylococcus aureus - MRSA)

  • Bacillus subtilis

  • Streptococcus pyogenes

  • Enterococcus faecalis

The precise efficacy against each species and strain must be determined empirically using the standardized protocols provided in the subsequent sections.

Part 2: Experimental Protocols

These protocols are designed to be self-validating and are based on established methodologies for antimicrobial susceptibility testing.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]

Materials:

  • 1-Ethyl-4-methylquinolinium iodide

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633, Streptococcus pyogenes ATCC 19615)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile deionized water or appropriate solvent for the compound

  • Spectrophotometer

  • Incubator (37°C)

  • Micropipettes and sterile tips

Workflow for MIC Determination:

MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of 1-Ethyl-4-methylquinolinium iodide B->C D Incubate at 37°C for 18-24 hours C->D E Read and Record MIC D->E

Caption: Workflow for MIC determination.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 1-Ethyl-4-methylquinolinium iodide in a suitable solvent (e.g., sterile deionized water or DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations.

  • Inoculation of Microtiter Plate:

    • Add 50 µL of the appropriate compound dilution to each well of a sterile 96-well microtiter plate.

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (bacteria in CAMHB without the compound) and a negative control (CAMHB only) on each plate.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading and Interpretation of Results:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.

Data Presentation:

Gram-positive BacteriumStrainMIC (µg/mL)
Staphylococcus aureusATCC 29213[To be determined]
Bacillus subtilisATCC 6633[To be determined]
Streptococcus pyogenesATCC 19615[To be determined]
[Other][Specify][To be determined]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Materials:

  • Materials from MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline

  • Sterile spreaders

Step-by-Step Methodology:

  • Perform MIC Assay:

    • Complete the MIC assay as described in Protocol 1.

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.

    • Spot-inoculate or spread the aliquot onto a sterile MHA plate.

    • Also, plate an aliquot from the positive control well to ensure the initial inoculum was viable.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Reading and Interpretation of Results:

    • Count the number of colonies on each spot or plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count (determined from the positive control plate).

Data Presentation:

Gram-positive BacteriumStrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 29213[From MIC][To be determined][Calculate][Bactericidal/Bacteriostatic]
Bacillus subtilisATCC 6633[From MIC][To be determined][Calculate][Bactericidal/Bacteriostatic]
Streptococcus pyogenesATCC 19615[From MIC][To be determined][Calculate][Bactericidal/Bacteriostatic]
[Other][Specify][From MIC][To be determined][Calculate][Bactericidal/Bacteriostatic]

Interpretation of MBC/MIC Ratio:

  • Bactericidal: MBC/MIC ratio ≤ 4

  • Bacteriostatic: MBC/MIC ratio > 4

Trustworthiness and Self-Validation

The integrity of these protocols is maintained through the consistent use of positive and negative controls. The positive control (bacteria without the compound) validates the viability of the inoculum and the suitability of the growth medium. The negative control (medium only) ensures the sterility of the medium and the aseptic technique. For reliable results, it is recommended to perform each assay in triplicate.

References

  • Hu, X. E., Kim, N. K., Gray, J. L., Almstead, J. K., Seibel, W. L., & Ledoussal, B. (2003). Discovery of (3S)-amino-(4R)-ethylpiperidinyl quinolones as potent antibacterial agents with a broad spectrum of activity and activity against resistant pathogens. Journal of medicinal chemistry, 46(17), 3655–3661. [Link]

  • Hympanova, M., Terlep, S., Markova, A., Prchal, L., Dogsa, I., Pulkrabkova, L., Benkova, M., Marek, J., & Stopar, D. (2020). The Antibacterial Effects of New N-Alkylpyridinium Salts on Planktonic and Biofilm Bacteria. Frontiers in microbiology, 11, 573951. [Link]

  • Kholgrós, A., Kláštere, I., Vasiļjeva, J., Šestakova, I., & E. (2021). The Iodine–Dextrin–Lithium Complex: Morphology, Antibacterial Activity, and Cytotoxicity. International Journal of Molecular Sciences, 22(21), 11567. [Link]

  • Lee, D. W., Kim, J. Y., & Kim, J. (2019). New antibacterial-core structures based on styryl quinolinium. Journal of microbiology (Seoul, Korea), 57(11), 979–985. [Link]

  • Malachová, K., Pražanová, G., Czerneková, V., & Švandová, E. (2011). Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain. Molecules, 16(12), 10041-10053. [Link]

  • Nouri, A., Moulaoui, K., Khodja, M., & Ghalem, S. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Molecules, 27(16), 5143. [Link]

  • O'Donnell, J. A., & Avorn, J. (2019). The comparative activity of twelve 4-quinolone antimicrobials against gram-positive and gram-negative anaerobes. The Journal of antimicrobial chemotherapy, 23(3), 377–381. [Link]

  • Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical infectious diseases, 38(6), 864–870. [Link]

  • RSC. (2024). Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids. RSC Advances, 14(1), 1-15. [Link]

  • S. Barakat, S., H. El-Banna, T., & A. El-Feky, M. (2022). Effect of povidone-iodine and propanol-based mecetronium ethyl sulphate on antimicrobial resistance and virulence in Staphylococcus aureus. Antimicrobial Resistance & Infection Control, 11(1), 139. [Link]

  • Tsuchido, T., & Takano, M. (1988). Antimicrobial characteristic of insoluble alkylpyridinium iodide. Journal of applied bacteriology, 64(2), 141–148. [Link]

  • Vessoni, T., C. (2024). Anti Gram-Positive Bacteria Activity of Synthetic Quaternary Ammonium Lipid and Its Precursor Phosphonium Salt. International Journal of Molecular Sciences, 25(5), 2686. [Link]

  • Weingarth, M., & Breukink, E. (2018). Antibiotics' mode of action observed in the bacterial cell membrane. Phys.org. [Link]

  • Wójcik, M., Gil, B., & W. (2018). Synthesis and Antimicrobial Activity of Sulfur Derivatives of Quinolinium Salts. Molecules, 23(1), 209. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Background Fluorescence in 1-Ethyl-4-methylquinolinium iodide Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 1-Ethyl-4-methylquinolinium iodide in fluorescence imaging. This resource is designed to provide in-depth, field-proven insights into diagnosing and mitigating one of the most common challenges in fluorescence microscopy: high background signal. By understanding the underlying causes and implementing a logical troubleshooting workflow, you can significantly enhance your signal-to-noise ratio and generate high-quality, reliable data.

Section 1: Frequently Asked Questions (FAQs) about Background Fluorescence

This section addresses the fundamental questions researchers encounter when dealing with unwanted background signals.

Q1: What is background fluorescence and why is it a problem?

Background fluorescence is any unwanted light signal that is not generated by the specific fluorophore of interest—in this case, 1-Ethyl-4-methylquinolinium iodide. This signal originates from various sources within your sample or instrument and acts as "noise" that can obscure the true signal from your target. High background reduces image contrast, lowers the signal-to-noise ratio (SNR), and can lead to inaccurate quantification and misinterpretation of results, especially when imaging low-abundance targets.[1]

Q2: What are the most common sources of background fluorescence in my experiment?

Background fluorescence is rarely from a single source. It's typically a cumulative problem. The primary sources can be grouped into four categories:[2]

  • Sample-Related (Autofluorescence): Biological specimens naturally contain molecules that fluoresce, a phenomenon known as autofluorescence. Common culprits include flavins (FAD, FMN), NADH, collagen, elastin, and lipofuscin.[3][4] Tissues rich in these components, like the liver or aged brain tissue, are particularly prone to high autofluorescence, which is often characterized by a broad emission spectrum.[3]

  • Reagent- & Process-Related:

    • Unbound Dye: Excess 1-Ethyl-4-methylquinolinium iodide that has not bound to its target and has been insufficiently washed away is a major contributor.[5][6]

    • Fixation: Aldehyde fixatives like formaldehyde (in formalin) and glutaraldehyde can react with proteins and amines in the tissue to create fluorescent products.[4][7]

    • Culture Media: Standard cell culture media often contain fluorescent compounds like phenol red and riboflavin.[2][8]

    • Mounting Media: Some mounting media can be fluorescent, or if not fully cured, solvents like acetone from nail polish sealant can leak in and cause a hazy background.[9]

  • Consumables-Related:

    • Imaging Vessels: Plastic-bottom cell culture dishes and plates are often highly fluorescent.[2]

    • Slides & Coverslips: Low-quality glass can have intrinsic fluorescence.[9]

  • Instrument-Related:

    • Noise: Electronic noise from the camera detector (dark current) and stray light from the excitation source can contribute to the background.[2][10]

Q3: How can I systematically identify the source of high background in my images?

A control-based approach is essential for diagnosis. By imaging a series of control samples, you can pinpoint the primary contributor to your background problem.

Control SamplePurposeWhat It Tells You
Unstained, Unfixed Cells/Tissue To measure intrinsic autofluorescence.If this sample is bright, the main issue is endogenous autofluorescence from the biological material itself.
Unstained, Fixed Cells/Tissue To measure fixation-induced autofluorescence.If this sample is significantly brighter than the unfixed one, your fixation protocol is a major cause of background.[4]
Complete Staining Protocol (No Primary Antibody/Probe) To check for non-specific binding of secondary reagents.Applicable if using secondary detection. High signal indicates the secondary antibody is binding non-specifically.
Slide with Mounting Medium Only To check for fluorescent mounting medium or coverslip.Signal from this sample points to your consumables as the source.[9]
Image Acquisition with No Sample To measure instrument noise.This measures the camera's dark current and any light leak in the system.

Section 2: A Logical Troubleshooting Workflow

High background is best addressed systematically. Start with the simplest and most impactful changes in your sample preparation and acquisition settings before moving to more advanced techniques.

TroubleshootingWorkflow Start High Background Observed Step1 Step 1: Review Sample & Reagent Preparation Start->Step1 Step2 Step 2: Optimize Image Acquisition Parameters Step1->Step2 If background persists End High-Quality Image (Low Background, High SNR) Step1->End Problem Solved Step3 Step 3: Employ Advanced Mitigation Techniques Step2->Step3 If background persists Step2->End Problem Solved Step4 Step 4: Use Post-Acquisition Image Processing Step3->Step4 For further refinement Step3->End Problem Solved Step4->End

Caption: A systematic workflow for troubleshooting background fluorescence.

Step 1: Pre-Imaging Optimization (Sample & Reagents)

The most effective way to reduce background is to prevent it at the source.

Protocol 1.1: Optimizing Dye Concentration & Washing

  • Causality: Excess fluorophore concentration increases the likelihood of non-specific binding to cellular components or the coverslip, creating a high, uniform background. Insufficient washing fails to remove this unbound dye.[6][11]

  • Methodology:

    • Titrate Your Dye: Perform a concentration-response experiment. Stain your sample with a range of 1-Ethyl-4-methylquinolinium iodide concentrations (e.g., from 0.1x to 10x your current concentration).

    • Image & Analyze: Acquire images using identical settings for each concentration.

    • Select Optimal Concentration: Choose the lowest concentration that provides a bright specific signal without a significant increase in background noise. This maximizes your signal-to-noise ratio.[11]

    • Optimize Washing: Increase the number and duration of your wash steps after staining (e.g., from 2x5 min washes to 4x10 min washes). Ensure gentle agitation and use a sufficient volume of buffer to effectively remove unbound dye.[6][12]

Protocol 1.2: Selecting Appropriate Media & Consumables

  • Causality: Standard plastics and media components are often fluorescent, especially in the green and yellow regions of the spectrum.[2]

  • Methodology:

    • Switch to Glass-Bottom Dishes: Replace any plastic-bottom imaging vessels with high-quality, glass-bottom dishes or plates. Glass has significantly lower intrinsic fluorescence.[2]

    • Use Imaging-Specific Media: For live-cell imaging, switch from standard culture medium (like DMEM) to a phenol red-free, low-fluorescence formulation (e.g., FluoroBrite™ DMEM) or an optically clear buffered saline solution for the duration of the imaging session.[2][8]

Step 2: Image Acquisition Strategies

Fine-tuning your microscope settings can dramatically improve image quality.

Protocol 2.1: Optimizing Microscope Settings

  • Causality: Every photon that excites a fluorophore has the potential to be scattered or to excite an autofluorescent molecule. Over-exposing the sample unnecessarily elevates the background signal and risks phototoxicity and photobleaching.[13]

  • Methodology:

    • Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides a detectable signal. Employ neutral-density filters to reduce the intensity of the excitation light.

    • Minimize Exposure Time: Use the shortest camera exposure time possible. While longer exposures make the image brighter, they increase signal from both the specific dye and the background noise.[12]

    • Adjust Gain & Binning Carefully: Increasing camera gain amplifies the entire signal, including background noise. Use it sparingly. Binning can increase brightness but will reduce spatial resolution. Find a balance that works for your experiment.[12]

    • Use Confocal Microscopy: If available, a confocal microscope with a tightly closed pinhole is highly effective at rejecting out-of-focus light, which is a major component of background haze.

Protocol 2.2: Using Photobleaching to Reduce Autofluorescence

  • Causality: Many endogenous autofluorescent molecules are less photostable than modern synthetic dyes. By intentionally exposing the sample to intense excitation light before acquiring your final image, you can selectively destroy the background signal while preserving the signal from your more robust dye.

  • Methodology:

    • Select a Region of Interest: Move to the area you wish to image.

    • Pre-Bleach the Area: Expose the sample to strong, broad-spectrum light or the specific excitation wavelength for your autofluorescence for a set period (e.g., 30-60 seconds).

    • Acquire Your Image: Immediately after photobleaching, switch to your standard imaging settings for 1-Ethyl-4-methylquinolinium iodide and capture the image.

    • Compare: The resulting image should have a significantly darker background. Note that this technique is not suitable for live-cell imaging due to phototoxicity and may affect the intensity of the target fluorophore to some degree.

Step 3: Advanced Mitigation Techniques

If background persists after optimization, advanced imaging and analysis methods can computationally separate the signal from the noise.

Technique A: Spectral Unmixing

  • Principle: This technique relies on the fact that different fluorophores (including autofluorescent molecules) have unique emission spectra (their "fingerprint" of emitted colors). By capturing images across multiple narrow emission bands, an algorithm can calculate the contribution of each known fluorophore to every pixel in the image, effectively separating them.

  • When to Use: This is highly effective when your background (e.g., green autofluorescence from flavins) has a different emission spectrum than your dye.

  • Workflow:

    • Acquire Reference Spectra: You must provide the algorithm with the pure emission spectrum of each component. This requires preparing and imaging:

      • An unstained sample to capture the "autofluorescence" spectrum.

      • A sample stained only with 1-Ethyl-4-methylquinolinium iodide to get its pure spectrum.

    • Acquire a Spectral Image: Image your fully stained experimental sample using a spectral detector that captures a lambda stack (a series of images at contiguous wavelengths).

    • Perform Linear Unmixing: Use software (e.g., ZEN, LAS X, ImageJ/Fiji plugins) to apply the reference spectra to the mixed image. The software will generate separate images, one showing only the signal from your dye and another showing only the autofluorescence.

SpectralUnmixing cluster_0 Input Signals cluster_1 Reference Spectra cluster_2 Output Images Mixed Mixed Signal (Acquired Image) Algorithm Linear Unmixing Algorithm Mixed->Algorithm Ref_Dye Dye Spectrum Ref_Dye->Algorithm Ref_BG Background Spectrum Ref_BG->Algorithm Out_Dye Clean Dye Image Algorithm->Out_Dye Out_BG Background Image Algorithm->Out_BG

Caption: The principle of spectral unmixing to separate signals.

Technique B: Fluorescence Lifetime Imaging (FLIM)

  • Principle: FLIM measures the time a fluorophore spends in the excited state before emitting a photon—its "fluorescence lifetime" (τ). This property is independent of concentration and excitation intensity. Different fluorophores have distinct lifetimes.

  • Why It's Ideal for Quinolinium Dyes: Quinolinium-based probes are known to possess exceptionally long fluorescence lifetimes, often in the 11-13 nanosecond (ns) range.[2] In contrast, most endogenous autofluorescence has a very short lifetime, typically 1-5 ns. This large separation in lifetimes makes FLIM a powerful and specific method for isolating the 1-Ethyl-4-methylquinolinium iodide signal.

  • Workflow:

    • Acquire FLIM Data: Using a FLIM-capable microscope (typically with a pulsed laser and time-correlated single photon counting, TCSPC, detector), acquire lifetime data for each pixel in your image.

    • Generate Lifetime Histogram: The software will generate a histogram of photon arrival times for each pixel.

    • Fit the Decay: A multi-exponential decay model is fitted to the histogram. The software can then create a "phasor plot" or directly segment the image based on the calculated lifetime components.

    • Isolate the Signal: By selecting only the pixels corresponding to the long lifetime of your quinolinium dye, you can generate an image that is virtually free of the short-lifetime autofluorescence background.

FLIM_Principle cluster_0 Fluorescence Decay cluster_1 Signal Separation a Intensity b Time (ns) a->b c b->c Decay_BG Autofluorescence (Short Lifetime, τ ~2ns) c->Decay_BG Decay_Dye Quinolinium Dye (Long Lifetime, τ ~12ns) c->Decay_Dye d Excitation Pulse FLIM_Image FLIM Data (Lifetime per pixel) Result Clean Dye Image (Filtered by long lifetime) FLIM_Image->Result Lifetime Thresholding

Caption: FLIM separates fluorophores based on their decay lifetime.

Step 4: Post-Acquisition Image Processing

If you cannot perform advanced imaging, digital background subtraction can help improve contrast, but it must be used with care.

Protocol 4.1: Applying Digital Background Subtraction

  • Causality: These algorithms estimate the background component of the image and subtract it, leaving (ideally) only the specific signal.

  • Methodology:

    • Use ImageJ/Fiji: Open your image in a program like ImageJ or Fiji.

    • Apply Subtraction: A common and effective tool is the "Subtract Background" function (Process > Subtract Background). The "rolling ball" algorithm is widely used. You will need to set a "rolling ball radius" that is larger than the largest feature of interest in your image.[5]

    • Top-Hat/Surface Fit: Other algorithms like Top-Hat or Surface Fit background subtraction are also available and function on similar principles of estimating the background based on local intensity variations.[5]

    • Caution: This is a processing step, not a substitute for good data acquisition. It can sometimes remove real, low-level signal along with the background. It is crucial to apply the exact same subtraction parameters to all images within an experiment to allow for valid comparison and quantification.

Section 3: Summary of Troubleshooting Techniques

TechniquePrincipleProsConsIdeal Use Case
Optimized Staining & Washing Minimize source of background.Most effective method; improves data quality fundamentally.Can be time-consuming to optimize.Mandatory First Step for all experiments.
Optimized Acquisition Settings Reduce excitation of all fluorophores.Simple to implement; reduces phototoxicity.May dim the specific signal as well as the background.Mandatory for all imaging experiments.
Photobleaching Selectively destroy unstable background fluorophores.Effective for autofluorescence; no special equipment needed.Destructive; not for live cells; may slightly affect target dye.Fixed samples with high, diffuse autofluorescence.
Spectral Unmixing Computationally separate signals based on emission spectra.Highly specific; can separate multiple fluorophores.Requires a spectral detector and acquisition of reference spectra.When background has a distinct, known emission spectrum.
Fluorescence Lifetime Imaging (FLIM) Separate signals based on fluorescence decay time.Extremely specific; robust against intensity artifacts.Requires specialized FLIM hardware and analysis software.Highly Recommended for quinolinium dyes due to their intrinsically long lifetime.[2]
Digital Background Subtraction Algorithmically estimate and remove background post-acquisition.Easy to apply; improves visualization.Can introduce artifacts; risks removing real signal.A final "clean-up" step when other methods are unavailable.[5]

Section 4: References

  • Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. (2023). National Institutes of Health. [Link]

  • Visikol. (2022, February 14). Challenges with Background Fluorescence. Visikol. [Link]

  • Sartorius. (2023, May 15). Incucyte® Tutorial Series: Learn How to Remove Background Fluorescence When Image Processing [Video]. YouTube. [Link]

  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. FluoroFinder. [Link]

  • St-Jacques, R., & Levesque, D. (2017, September 3). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. Journal of Visualized Experiments. [Link]

  • Valdés, P. A., et al. (2014). Target-to-background separation for spectral unmixing in in-vivo fluorescence imaging. Optics Letters, 39(11), 3173-3176. [Link]

  • ResearchGate. (2015, January 27). Why do I get a fuzzy green background in fluorescence images?. ResearchGate. [Link]

  • Canopy Biosciences. Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging. Canopy Biosciences. [Link]

  • Abcam. (2019, January 30). Fluorescent microscopy troubleshooting: high background [Video]. YouTube. [Link]

  • Nikon. Introduction to Fluorescence Microscopy. Nikon's MicroscopyU. [Link]

  • Chong, S. Z., et al. (2020). Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning. PLOS ONE, 15(11), e0242183. [Link]

  • Evident Scientific. Background Subtraction. Evident Scientific. [Link]

  • Stehbens, S. J., et al. (2021). Wavelet-based background and noise subtraction for fluorescence microscopy images. Scientific Reports, 11(1), 2093. [Link]

  • ResearchGate. Overcoming autofluorescence in in vivo imaging. ResearchGate. [Link]

  • ibidi. Background Fluorescence - FAQ. ibidi. [Link]

  • Zeiss Microscopy. (2020, April 2). Introduction to spectral unmixing [Video]. YouTube. [Link]

  • KEYENCE. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. KEYENCE. [Link]

  • ResearchGate. Fluorescence background removal process. ResearchGate. [Link]

  • Visikol. (2024, July 11). Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging. Visikol. [Link]

  • De Novo Software. (2021, August 19). Spectral Unmixing - (Full video) [Video]. YouTube. [Link]

  • National High School Journal of Science. (2019, July 9). Implementation of a fluorescent image background removal algorithm adopted from optical spectrum baseline retrieval with iterative average. National High School Journal of Science. [Link]

  • ResearchGate. Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. ResearchGate. [Link]

Sources

issues with 1-Ethyl-4-methylquinolinium iodide stability in culture media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Ethyl-4-methylquinolinium iodide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in culture media and to offer troubleshooting strategies for common experimental challenges. As a quaternary ammonium quinolinium salt, 1-Ethyl-4-methylquinolinium iodide possesses unique chemical characteristics that require careful consideration during experimental design to ensure reproducibility and data integrity.

Frequently Asked Questions (FAQs)

Q1: What is 1-Ethyl-4-methylquinolinium iodide and what are its common applications?

1-Ethyl-4-methylquinolinium iodide (CAS No. 605-59-4) is a quaternary ammonium compound.[1] Its structure features a quinolinium core, which is known to be a pharmacologically active scaffold. Quinolinium derivatives have been investigated for a range of biological activities, including potential anticancer and antimicrobial properties.[1] In a research context, it is often used in cell-based assays to investigate its cytotoxic or other biological effects.

Q2: I'm observing inconsistent results in my cell viability assays. Could the stability of 1-Ethyl-4-methylquinolinium iodide in my culture media be a factor?

Yes, inconsistent results in cell-based assays are a common indicator of compound instability.[2] The complex composition of cell culture media, along with experimental conditions such as temperature, pH, and light exposure, can significantly impact the stability of a test compound.[3] Degradation of 1-Ethyl-4-methylquinolinium iodide over the course of your experiment can lead to a decrease in its effective concentration, resulting in variable cellular responses.

Q3: What are the primary factors that can affect the stability of 1-Ethyl-4-methylquinolinium iodide in culture media?

Several factors can influence the stability of this compound:

  • pH: Quaternary ammonium compounds are generally stable across a range of pH values; however, extremes in pH can affect the stability of the quinolinium ring structure.[4] The typical physiological pH of cell culture media (around 7.2-7.4) is generally considered mild, but shifts in pH during cell growth could play a role.

  • Light: The iodide component of the salt is known to be light-sensitive. Exposure to light, especially UV, can lead to the oxidation of iodide to iodine, which can not only alter the properties of the compound but also be toxic to cells.[5]

  • Temperature: Elevated temperatures, such as the standard cell culture incubation temperature of 37°C, can accelerate the rate of chemical degradation.[3][6]

  • Components of Culture Media: Culture media are complex mixtures of salts, amino acids, vitamins, and glucose.[7] The cationic quinolinium head of 1-Ethyl-4-methylquinolinium iodide could potentially interact with anionic components in the media, leading to precipitation or altered bioavailability. Furthermore, some media components may act as nucleophiles, potentially leading to the degradation of the quinolinium ring over time.

Q4: How can I prepare and store stock solutions of 1-Ethyl-4-methylquinolinium iodide to maximize its stability?

For optimal stability, it is recommended to:

  • Use a suitable solvent: Prepare high-concentration stock solutions in an appropriate solvent such as DMSO or ethanol.

  • Store properly: Aliquot stock solutions into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in the dark.

  • Protect from light: Use amber-colored vials or wrap vials in aluminum foil to protect the compound from light-induced degradation.

Troubleshooting Guide

This guide addresses common issues encountered when using 1-Ethyl-4-methylquinolinium iodide in cell culture experiments.

Observed Issue Potential Cause Recommended Action
High variability between replicate wells in a cell viability assay. Compound degradation during the assay.Prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment. Minimize the exposure of the compound and the assay plates to light. Consider reducing the incubation time if experimentally feasible.
A visible precipitate forms after adding the compound to the culture medium. Poor solubility or interaction with media components.Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells. Perform a solubility test of the compound in the specific culture medium being used. If a precipitate is observed, consider using a different solvent or a lower concentration of the compound.
Unexpected cytotoxicity observed even at low concentrations. Degradation product toxicity or iodide-related effects.The oxidation of iodide to iodine can cause cellular toxicity. Prepare solutions fresh and protect them from light. To determine if the iodide ion is contributing to the toxicity, consider using a different salt form of the compound if available, or include a potassium iodide control in your experiments.
Loss of compound activity over time in long-term experiments. Significant degradation of the compound.For long-term studies, it may be necessary to replenish the culture medium with freshly prepared compound at regular intervals. It is highly recommended to perform a stability study of the compound in the culture medium under your specific experimental conditions.

Experimental Protocols

Protocol 1: Assessing the Stability of 1-Ethyl-4-methylquinolinium iodide in Culture Media using HPLC-UV

This protocol provides a framework for determining the stability of 1-Ethyl-4-methylquinolinium iodide in your specific cell culture medium.

Materials:

  • 1-Ethyl-4-methylquinolinium iodide

  • Your cell culture medium of choice (e.g., DMEM/F12)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • 0.22 µm syringe filters

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a 10 mM stock solution of 1-Ethyl-4-methylquinolinium iodide in DMSO.

    • Create a series of standard solutions in your culture medium ranging from a concentration relevant to your experiments (e.g., 1 µM to 100 µM).

  • Incubation:

    • Place the vials containing the compound in culture medium in a 37°C incubator, mimicking your experimental conditions.

    • Protect one set of samples from light by wrapping the vials in aluminum foil. Expose another set to ambient lab light or the light conditions within your incubator.

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot from each sample.

  • Sample Preparation for HPLC:

    • For each aliquot, precipitate any proteins by adding three volumes of ice-cold acetonitrile.

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10-20 minutes at 4°C.[8]

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Develop an HPLC-UV method to separate 1-Ethyl-4-methylquinolinium iodide from potential degradation products. A good starting point is a C18 column with a gradient elution using water and acetonitrile, both containing 0.1% formic acid.[9]

    • Monitor the absorbance at a wavelength where the compound has maximum absorbance (this can be determined by a UV scan of the compound).

    • Inject the prepared samples and standards.

  • Data Analysis:

    • Quantify the peak area of 1-Ethyl-4-methylquinolinium iodide at each time point.

    • Plot the concentration of the compound as a function of time to determine its degradation kinetics.

Visualizing the Workflow

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling cluster_analysis Analysis Prep_Stock Prepare Stock Solution (10 mM in DMSO) Prep_Working Prepare Working Solutions in Culture Medium Prep_Stock->Prep_Working Incubate_Dark Incubate in Dark Prep_Working->Incubate_Dark Incubate_Light Incubate in Light Prep_Working->Incubate_Light Timepoints Collect Aliquots at Time = 0, 2, 4, 8, 24, 48, 72h Incubate_Dark->Timepoints Incubate_Light->Timepoints Protein_Precip Protein Precipitation (Acetonitrile) Timepoints->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Filter Syringe Filtration Centrifuge->Filter HPLC HPLC-UV Analysis Filter->HPLC Data_Analysis Determine Degradation Kinetics HPLC->Data_Analysis Quantify Peak Area

Caption: Workflow for assessing compound stability in culture media.

Understanding Potential Degradation

While specific degradation pathways for 1-Ethyl-4-methylquinolinium iodide in culture media have not been extensively documented, we can infer potential mechanisms based on the chemistry of related compounds.

Potential Degradation of the Quinolinium Ring

The quinolinium ring, while relatively stable, can be susceptible to nucleophilic attack, particularly at elevated temperatures or non-neutral pH. Components in the culture media, such as certain amino acids or other nucleophilic species, could potentially react with the quinolinium core, leading to ring-opening or other modifications.

Iodide Instability

The iodide anion is prone to oxidation, especially in the presence of light and oxygen. This can lead to the formation of elemental iodine (I2) or triiodide (I3-), which can be reactive and contribute to experimental artifacts.

Degradation_Pathway cluster_factors Influencing Factors Parent 1-Ethyl-4-methylquinolinium Iodide Degradation_Product1 Quinolinium Ring Degradation Products Parent->Degradation_Product1 Nucleophilic Attack Degradation_Product2 Oxidized Iodide Species (e.g., I₂, I₃⁻) Parent->Degradation_Product2 Oxidation Light Light Light->Parent Temp Temperature Temp->Parent pH pH pH->Parent Media Media Components Media->Parent

Caption: Potential factors influencing compound degradation.

By understanding these potential stability issues and implementing the recommended troubleshooting and analytical protocols, researchers can enhance the reliability and accuracy of their experimental data when working with 1-Ethyl-4-methylquinolinium iodide.

References

  • Ferreira, M., et al. (2023). Effectiveness and Durability of a Quaternary Ammonium Compounds-Based Surface Coating to Reduce Surface Contamination. Applied Sciences. [Link]

  • Gao, S., et al. (2009). Degradation of Methyl Iodide in Soil: Effects of Environmental Factors. Journal of Environmental Quality. [Link]

  • Gaszner, B., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics. [Link]

  • Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine. [Link]

  • Sardar, S., et al. (2019). A simple, efficient and rapid HPLC–UV method for the detection of 5-HT in RIN-14B cell extract and cell culture medium. SN Applied Sciences. [Link]

  • Puri, V., et al. (2019). Effect of Buffer Salts on Physical Stability of Lyophilized and Spray-Dried Protein Formulations Containing Bovine Serum Albumin and Trehalose. Journal of Pharmaceutical Sciences. [Link]

  • Willumeit, R., et al. (2016). Magnesium degradation influenced by buffering salts in concentrations typical of in vitro and in vivo models. Acta Biomaterialia. [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual. [Link]

  • ResearchGate. Storage stability of quaternary ammonium compounds (%bias) by media and.... [Link]

  • Wang, D., & Li, S. (2002). An unexpected pH effect on the stability of moexipril lyophilized powder. Journal of Pharmaceutical Sciences. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America. [Link]

  • Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC Europe. [Link]

  • Agency for Toxic Substances and Disease Registry. (2004). ANALYTICAL METHODS - Toxicological Profile for Iodine. [Link]

  • Al-Tohamy, M. F. (2018). Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. American Journal of Environmental Sciences. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2010). Analytical Method for Methyl Iodide (Agricultural Products). [Link]

  • ResearchGate. (PDF) Development and validation of a HPLC-UV method for the simultaneous detection and quantification of paclitaxel and sulforaphane in lipid based self-microemulsifying formulation. [Link]

  • Willumeit, R., et al. (2016). Magnesium degradation influenced by buffering salts in concentrations typical of in vitro and in vivo models. Acta Biomaterialia. [Link]

  • ResearchGate. Stability Challenges in Drug Discovery | Request PDF. [Link]

  • MDPI. Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. [Link]

  • Rojas-García, A., et al. (2021). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution. Journal of Analytical Methods in Chemistry. [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • ACS Publications. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern | Environmental Science & Technology. [Link]

  • Medical Device and Diagnostic industry. Stability testing for IVDs. [Link]

  • Journal of Pharmaceutical Science and Technology (JPST). Bioanalytical Method Development –Determination of Drugs in Biological Fluids. [Link]

  • YouTube. Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]

  • SciTechnol. The Problems with the Cells Based Assays. [Link]

  • ResearchGate. (PDF) Establishment of analysis method for the quantification of residues of halquinol and its metabolites in livestock and fishery products using liquid chromatography–tandem mass spectrometry. [Link]

  • Stability of Antibacterial Agent Hypoiodous Acid Against Time and Temperature of Storage. (2019). IOP Conference Series: Earth and Environmental Science. [Link]

  • The Stability Challenges for Pharmaceutical Products - RSSL. [Link]

  • MDPI. Development and Validation of a Simple and Reliable HPLC-UV Method for Determining Gemcitabine Levels: Application in Pharmacokinetic Analysis. [Link]

  • ResearchGate. Stability of quaternary ammonium compounds (QACs) at various.... [Link]

  • MDPI. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide: JC-1 vs. Quinolinium-Based Dyes for Apoptosis-Related Mitochondrial Membrane Potential Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of apoptosis research, the selection of appropriate assays is paramount. The collapse of the mitochondrial membrane potential (ΔΨm) is a critical early event in the apoptotic cascade, making its measurement a key indicator of cellular health and programmed cell death. This guide provides an in-depth, objective comparison of the gold-standard fluorescent probe, JC-1, with the emerging class of quinolinium-based dyes, represented here by 1-Ethyl-4-methylquinolinium iodide, for the assessment of ΔΨm in apoptosis assays.

The Central Role of Mitochondrial Membrane Potential in Apoptosis

Mitochondria, the powerhouses of the cell, maintain a tightly regulated electrochemical gradient across their inner membrane, known as the mitochondrial membrane potential (ΔΨm).[1] This potential, generated by the electron transport chain, is crucial for ATP synthesis.[1][2] During the early stages of apoptosis, the integrity of the mitochondrial membrane is compromised, leading to a significant drop in ΔΨm.[3] This depolarization is a hallmark of apoptosis and serves as a reliable marker for identifying cells undergoing programmed cell death.

JC-1: The Established Ratiometric Workhorse

JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a lipophilic, cationic fluorescent dye that has been extensively used for monitoring mitochondrial health.[4] Its widespread adoption stems from its unique ability to exhibit a fluorescence emission shift that is dependent on the mitochondrial membrane potential.

Mechanism of Action

In healthy, non-apoptotic cells with a high ΔΨm, JC-1 readily enters the mitochondrial matrix and forms aggregates. These "J-aggregates" emit a distinct red to orange fluorescence (typically around 590 nm).[4][5] Conversely, in apoptotic or unhealthy cells with a low ΔΨm, JC-1 cannot accumulate within the mitochondria and remains in the cytoplasm in its monomeric form, which emits a green fluorescence (around 527-530 nm).[4][5] This ratiometric detection—measuring the ratio of red to green fluorescence—provides a semi-quantitative assessment of mitochondrial depolarization, largely independent of factors like mitochondrial size and shape.[1]

Experimental Protocol: JC-1 Staining for Flow Cytometry

This protocol provides a generalized workflow for staining suspension cells with JC-1 for analysis by flow cytometry.

Materials:

  • JC-1 dye

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • FACS tubes

  • Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) or FCCP (as a positive control for depolarization)

  • Flow cytometer with 488 nm excitation and detectors for green (e.g., FITC channel) and red (e.g., PE channel) fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1-5 mg/mL stock solution of JC-1 in high-quality, anhydrous DMSO.

    • For a working solution, dilute the JC-1 stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

  • Cell Preparation:

    • Harvest cells and adjust the cell density to approximately 1 x 10^6 cells/mL in pre-warmed cell culture medium.

  • Positive Control (Optional but Recommended):

    • To a separate tube of cells, add CCCP or FCCP at a final concentration of 10-50 µM.

    • Incubate at 37°C for 5-10 minutes to induce mitochondrial depolarization.

  • Staining:

    • Add the JC-1 working solution to the cell suspension.

    • Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing (Optional):

    • Centrifuge the cells at 400 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1-2 mL of warm PBS or cell culture medium. This step can help to reduce background fluorescence.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately after staining.

    • Excite the cells with a 488 nm laser.

    • Collect the green fluorescence in the FL1 channel (e.g., 530/30 nm bandpass filter) and the red/orange fluorescence in the FL2 channel (e.g., 585/42 nm bandpass filter).

    • Healthy cells will show high red and low green fluorescence, while apoptotic cells will exhibit a shift to high green and low red fluorescence.

Quinolinium-Based Dyes: An Emerging Alternative?

Quinolinium compounds represent a class of heterocyclic aromatic molecules that are being explored for various biological imaging applications due to their favorable photophysical properties.[6][7] While 1-Ethyl-4-methylquinolinium iodide is not a commonly cited reagent for apoptosis assays, its core structure suggests potential as a fluorescent probe for mitochondrial membrane potential.

Postulated Mechanism of Action

As a cationic molecule, 1-Ethyl-4-methylquinolinium iodide would be expected to accumulate in the negatively charged mitochondrial matrix of healthy cells, driven by the high ΔΨm. Its fluorescence properties would likely change upon accumulation or in response to the mitochondrial microenvironment. A plausible mechanism is that the dye's fluorescence intensity increases upon entering the mitochondria. In this scenario, healthy cells would exhibit bright mitochondrial staining, while apoptotic cells with depolarized mitochondria would show a diminished fluorescence signal. Unlike JC-1, most simple quinolinium dyes are not expected to exhibit a ratiometric shift.

Head-to-Head Comparison: JC-1 vs. 1-Ethyl-4-methylquinolinium iodide

FeatureJC-11-Ethyl-4-methylquinolinium iodide (Hypothesized)
Detection Method Ratiometric (Red/Green Fluorescence Shift)Intensimetric (Change in Fluorescence Intensity)
Mechanism Forms J-aggregates in high ΔΨm mitochondriaAccumulates in mitochondria based on ΔΨm
Data Interpretation Ratio of red to green fluorescence indicates ΔΨmDecrease in fluorescence intensity indicates ΔΨm loss
Advantages - Ratiometric analysis is more robust and less prone to artifacts from cell number or instrument settings. - Well-established and widely validated.- Potentially simpler data analysis (single channel). - May have better water solubility than JC-1.
Disadvantages - Poor water solubility can lead to precipitation.[8] - Sensitive to temperature and pH. - Requires compensation for spectral overlap in flow cytometry.- Not a ratiometric dye, making it susceptible to variations in cell number and dye loading. - Lack of established protocols and validation for apoptosis assays. - Potential for cytotoxicity at higher concentrations.
Excitation/Emission Monomer: ~514 nm / ~529 nm; J-aggregate: ~585 nm / ~590 nmDependent on the specific derivative, but generally in the UV-visible range.

Visualizing the Mechanisms

JC-1 Mechanism of Action

JC1_Mechanism cluster_healthy Healthy Cell (High ΔΨm) cluster_apoptotic Apoptotic Cell (Low ΔΨm) Mitochondrion_H Mitochondrion J_aggregate J-aggregate (Red) Mitochondrion_H->J_aggregate Forms JC1_monomer_H JC-1 Monomer (Green) JC1_monomer_H->Mitochondrion_H Accumulates Mitochondrion_A Mitochondrion JC1_monomer_A JC-1 Monomer (Green) Cytoplasm Cytoplasm JC1_monomer_A->Cytoplasm Quinolinium_Workflow Start Start with cell population Add_Dye Add Quinolinium Dye Start->Add_Dye Incubate Incubate Add_Dye->Incubate Analyze Analyze Fluorescence Incubate->Analyze Healthy Healthy Cells: Bright Mitochondrial Fluorescence Analyze->Healthy High ΔΨm Apoptotic Apoptotic Cells: Dim/No Mitochondrial Fluorescence Analyze->Apoptotic Low ΔΨm

Sources

A Senior Application Scientist's Guide to the Validation of Novel Mitochondrial Membrane Potential Probes: A Case Study Using 1-Ethyl-4-methylquinolinium iodide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of a Validated Mitochondrial Probe

The mitochondrial membrane potential (ΔΨm) is a critical indicator of cellular health, serving as the primary driving force for ATP synthesis. A decrease in ΔΨm is a hallmark of mitochondrial dysfunction and a key event in the early stages of apoptosis.[1][2] Consequently, the accurate measurement of ΔΨm is paramount for researchers in fields ranging from fundamental cell biology to drug discovery and toxicology. This is achieved using fluorescent, lipophilic cationic probes that accumulate in the negatively charged mitochondrial matrix.[3][4]

While several probes are commercially available, the quest for improved tools with better photostability, lower toxicity, and unique spectral properties for multiplexing is ongoing.[5][6][7] The introduction of any new probe requires a rigorous validation process to ensure its reliability and proper interpretation of the data it generates.

This guide provides a comprehensive framework for the validation of a novel candidate probe. We will use the hypothetical case of 1-Ethyl-4-methylquinolinium iodide , a quinolinium-based cationic compound, to illustrate this process.[8] We will compare its required validation pathway against the performance characteristics of established "gold standard" probes: the ratiometric dye JC-1 and the monochromatic rhodamine-based dyes TMRM and Rhodamine 123 .

Pillar 1: Defining the Ideal Probe - The Nernstian Principle and Beyond

The fundamental principle governing how these probes work is the Nernst equation. The probes, being positively charged, accumulate inside the mitochondria in inverse proportion to the membrane potential. A more negative (i.e., more polarized) ΔΨm results in greater probe accumulation and a stronger fluorescent signal.[3][4] However, ideal behavior extends beyond this basic principle.

Key Characteristics of a High-Quality ΔΨm Probe:

  • Mitochondrial Specificity: The probe must selectively accumulate in the mitochondria with minimal staining of other cellular compartments.

  • ΔΨm-Dependence: Its accumulation must be primarily driven by the mitochondrial membrane potential.

  • Low Toxicity: The probe should not interfere with normal cellular processes, particularly the electron transport chain (ETC), at working concentrations.

  • Photostability: It must resist photobleaching during the course of imaging experiments.

  • Favorable Kinetics: The probe should equilibrate across the mitochondrial membrane at a rate suitable for the intended experiment (e.g., rapid for dynamic studies, stable for endpoint assays).

  • Minimal Non-Nernstian Binding: The probe should have low non-specific binding to mitochondrial components, which can lead to an overestimation of ΔΨm.[3]

Pillar 2: The Benchmarks - A Comparative Analysis of Established Probes

To validate a new probe, its performance must be measured against the established standards. Each has distinct strengths and weaknesses that dictate its optimal use.

FeatureJC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)TMRM (Tetramethylrhodamine, Methyl Ester)Rhodamine 1231-Ethyl-4-methylquinolinium iodide
Principle RatiometricMonochromatic (Intensity-based)Monochromatic (Intensity-based)To Be Determined (TBD)
Detection Forms red "J-aggregates" in high ΔΨm mitochondria; remains a green monomer in low ΔΨm mitochondria.[1][9]Accumulates in high ΔΨm mitochondria, leading to increased red fluorescence.[4]Accumulates in high ΔΨm mitochondria, leading to increased green fluorescence.[2]TBD
Primary Use Case Endpoint assays, flow cytometry; good for qualitative population studies (healthy vs. apoptotic).[1][10][11]Real-time quantitative imaging of ΔΨm changes; preferred for dynamic studies.[3][10][11]Acute, rapid-change studies, often in quenching mode.[3]TBD
Advantages Ratiometric nature minimizes artifacts from mitochondrial mass or probe concentration.[12]Low ETC inhibition and mitochondrial binding; fast equilibration.[3][9]Robust signal, slow permeation can reduce plasma membrane potential artifacts in short-term studies.[3]TBD
Limitations Slow equilibration of J-aggregates (~90 min) makes it unsuitable for real-time kinetic studies; sensitive to oxidative stress.[3][10][13]Signal intensity is dependent on probe concentration and mitochondrial mass; sensitive to plasma membrane potential changes.[10]Higher mitochondrial binding and ETC toxicity than TMRM; less photostable.[3][14]TBD
Ex/Em (approx.) Monomer: 514/529 nm; J-aggregate: 585/590 nm.[1][15]548/573 nm.[9]507/529 nm.[2]TBD

Pillar 3: A Rigorous Validation Workflow for 1-Ethyl-4-methylquinolinium iodide

This section outlines the critical experimental steps required to validate a novel compound like 1-Ethyl-4-methylquinolinium iodide as a reliable ΔΨm probe. Each step is designed to be self-validating by including necessary controls.

Validation_Workflow cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Performance Benchmarking p1_1 Synthesis & Purification p1_2 Spectroscopy (Abs/Em Scan) p1_1->p1_2 Pure Compound p2_1 Dose-Response & Optimal Staining p1_2->p2_1 Spectral Data p2_2 Co-localization with MitoTracker Green p2_1->p2_2 Optimal Conc. p2_3 ΔΨm Dependence Test (CCCP/FCCP Treatment) p2_2->p2_3 Mito-specific? p3_1 Comparative Assay (vs. TMRM) p2_3->p3_1 Validated Probe? p3_2 Photostability Assay p3_1->p3_2 p3_3 Cytotoxicity Assay (e.g., MTT) p3_1->p3_3 end Validated Probe Profile p3_3->end Final Assessment

Caption: Proposed workflow for validating a novel mitochondrial membrane potential probe.

Experimental Protocol 1: Validating Mitochondrial Specificity and ΔΨm Dependence

This is the most critical experiment. Its purpose is twofold: to confirm that the probe localizes to mitochondria and to prove that its signal is dependent on the mitochondrial membrane potential.

Causality Behind Experimental Choices:

  • Co-staining: We use an established, ΔΨm-independent mitochondrial stain (e.g., MitoTracker™ Green FM) to definitively confirm if the fluorescence signal from our test probe physically co-localizes with mitochondria.[14]

  • Uncoupler Control: Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) is a protonophore that dissipates the proton gradient across the inner mitochondrial membrane, effectively collapsing the ΔΨm.[1] A valid probe's signal must significantly decrease after CCCP treatment, demonstrating its dependence on the membrane potential.[2] This serves as the essential positive control for depolarization.

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HeLa or primary neurons) on glass-bottom imaging dishes. Culture until they reach 50-70% confluency.

  • Determine Optimal Concentration:

    • Prepare a series of dilutions of 1-Ethyl-4-methylquinolinium iodide (e.g., 10 nM, 50 nM, 100 nM, 500 nM) in pre-warmed culture medium.

    • Incubate cells with different concentrations for a set time (e.g., 30 minutes) at 37°C.

    • Wash cells with pre-warmed buffer (e.g., HBSS) and image. Select the lowest concentration that provides a bright, specific signal with low background.

  • Co-localization Staining:

    • To a dish of live cells, add the pre-determined optimal concentration of 1-Ethyl-4-methylquinolinium iodide and 100 nM of MitoTracker™ Green FM.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Baseline Imaging:

    • Wash the cells twice with pre-warmed HBSS.[4]

    • Add fresh, pre-warmed HBSS for imaging.

    • Using a confocal microscope, acquire a baseline two-channel image (one for the test probe, one for MitoTracker). Ensure the signal from the test probe is localized within the structures stained by MitoTracker.

  • Depolarization Protocol:

    • To the same dish, add a potent mitochondrial uncoupler to a final concentration of 10 µM CCCP.[2]

    • Incubate for 5-10 minutes at 37°C.

  • Post-Depolarization Imaging:

    • Acquire a second image using the identical microscope settings as the baseline.

  • Data Analysis:

    • Quantify the fluorescence intensity of the 1-Ethyl-4-methylquinolinium iodide signal within the mitochondrial regions (defined by the MitoTracker signal) before and after CCCP treatment.

    • Expected Result for Validation: A significant (>80%) decrease in the fluorescence intensity of the test probe after CCCP treatment, while the MitoTracker signal remains stable.

Experimental Protocol 2: Comparative Analysis of Apoptosis Induction

This protocol directly compares the performance of the novel probe against an established one (TMRM) in a biologically relevant context: apoptosis.

Causality Behind Experimental Choices:

  • TMRM as a Benchmark: TMRM is chosen for its suitability in live-cell, dynamic imaging and its relatively low perturbation of mitochondrial function at non-quenching concentrations.[3][9] This allows for a sensitive, real-time comparison.

  • Staurosporine Induction: Staurosporine is a well-characterized inducer of apoptosis that reliably causes a loss of ΔΨm. This provides a consistent stimulus to compare the probes' responses.

Step-by-Step Methodology:

  • Cell Preparation: Plate cells in two separate imaging dishes.

  • Probe Loading:

    • Dish 1: Incubate with the optimal concentration of 1-Ethyl-4-methylquinolinium iodide for 30 minutes.

    • Dish 2: Incubate with 25 nM TMRM for 30-40 minutes.[4][16]

  • Imaging Setup:

    • Wash cells and replace the medium with pre-warmed HBSS containing the respective probe to maintain equilibration.

    • Set up the confocal microscope for time-lapse imaging, acquiring an image every 2-5 minutes.[4] Use minimal laser power to prevent phototoxicity.[4]

  • Baseline and Induction:

    • Acquire 3-4 baseline images to establish a stable signal.

    • Add staurosporine (e.g., 1 µM final concentration) to induce apoptosis.

  • Time-Lapse Acquisition:

    • Continue imaging for 2-4 hours, observing the change in fluorescence intensity in both channels.

  • Data Analysis:

    • For each probe, measure the mean fluorescence intensity within mitochondria over time.

    • Normalize the data to the baseline fluorescence.

    • Expected Result for Validation: The kinetic profile of fluorescence decay for 1-Ethyl-4-methylquinolinium iodide should be comparable to that of TMRM, indicating a similar sensitivity and response time to the apoptotic stimulus.

Nernstian_Principle matrix Mitochondrial Matrix ΔΨm ≈ -150 to -180 mV probe_accumulated Accumulated Probes (+) cytosol Cytosol probe_pool Cationic Probes (+) probe_pool->matrix

Caption: Accumulation of a cationic probe in the mitochondrial matrix due to ΔΨm.

Conclusion: From Candidate Compound to Validated Tool

The journey from a candidate molecule like 1-Ethyl-4-methylquinolinium iodide to a trusted scientific tool is paved with rigorous, multi-faceted validation. As demonstrated, this process involves not only confirming its fundamental mechanism of action but also benchmarking its performance against the very best standards available. By following a logical, evidence-based workflow that incorporates proper controls and comparative analysis, researchers can confidently assess the utility of any new probe. Only through such a thorough evaluation can we ensure the integrity of our data and continue to advance our understanding of mitochondrial biology in health and disease.

References

  • Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC - NIH. (2019-01-05). National Center for Biotechnology Information. [Link]

  • Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

  • Experimental Evaluation of Pulse Width Effects Under Equal-Dose Pulsed Electric Field Treatment on A375 Cells - MDPI. (2024-05-23). MDPI. [Link]

  • What is the best probe to evaluate change in membrane potential? JC1 or TMRE?. (2013-10-17). ResearchGate. [Link]

  • Live-cell imaging: Mitochondria membrane potential. (2022-09-21). Protocols.io. [Link]

  • Determination: Mitochondrial Membrane Potential & Reactive Oxygen Species l Protocol Preview. (2022-06-13). YouTube. [Link]

  • Mitochondria-Targeted Fluorescent Probes: Bridging Molecular Innovation and Disease Diagnosis | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. [Link]

  • Emission/excitation spectra of JC-1 monomers and aggregates reveals the... | Download Scientific Diagram. ResearchGate. [Link]

  • Detection of the Mitochondrial Potential Sensor JC-1 Tecan Ultra Evolution, Safire and GENios Pro. Tecan. [Link]

  • Mitochondria-Targeted Fluorescent Probes: Bridging Molecular Innovation and Disease Diagnosis. ResearchGate. [Link]

  • Fluorescent Probes Design Strategies for Imaging Mitochondria and Lysosomes. (2022-07-18). Frontiers. [Link]

Sources

A Comparative Guide to Quinolinium-Based Fluorophores: Evaluating 1-Ethyl-4-methylquinolinium iodide Against Common Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of cellular imaging and molecular biology, the selection of an appropriate fluorescent dye is paramount to the success of an experiment. While a plethora of options exist, each with its own set of advantages and limitations, this guide focuses on the unique potential of quinolinium-based dyes, specifically 1-Ethyl-4-methylquinolinium iodide. This document serves as a comprehensive comparison of this emerging fluorophore with established dyes such as DAPI, Hoechst 33342, and SYBR Green I, providing researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific applications.

The Rise of Quinolinium Dyes: A New Frontier in Fluorescence

Quinolinium-based fluorescent probes are gaining significant attention within the scientific community for their favorable photophysical properties. Research into this class of dyes has highlighted their inherent water solubility, high fluorescence quantum yields, and remarkable photostability, making them robust tools for various fluorescence-based assays.[1] One notable study on 1-methyl-7-amino-quinolinium, a related compound, demonstrated a high fluorescence quantum yield in the range of 0.7–0.8 and exceptional photostability, with its fluorescence intensity remaining unchanged over extended periods of imaging (approximately 1 hour).[1] This intrinsic stability contrasts with many commercial dyes that are prone to photobleaching under standard irradiation conditions.[1]

While specific quantitative data for 1-Ethyl-4-methylquinolinium iodide is not extensively documented in publicly available literature, its structural similarity to other well-characterized quinolinium dyes suggests it may share these advantageous properties. This guide will, therefore, draw upon the known characteristics of the quinolinium family to present a potential performance profile for 1-Ethyl-4-methylquinolinium iodide, alongside a direct, data-driven comparison with commonly used fluorescent dyes.

Head-to-Head Comparison: 1-Ethyl-4-methylquinolinium iodide vs. The Incumbents

To provide a clear and objective comparison, the following table summarizes the key photophysical and practical properties of 1-Ethyl-4-methylquinolinium iodide (based on the characteristics of the quinolinium dye family) and the established fluorescent dyes DAPI, Hoechst 33342, and SYBR Green I.

Property1-Ethyl-4-methylquinolinium iodide (Anticipated)DAPIHoechst 33342SYBR Green I
Excitation Max (nm) UV-Vis~350~351~497 (bound to dsDNA)
Emission Max (nm) Vis~465~461~520 (bound to dsDNA)
Quantum Yield (Φ) High (potentially 0.7-0.8)ModerateModerateHigh (bound to dsDNA)
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) Expected to be high~27,000~42,000~73,000 (bound to dsDNA)
Photostability HighModerateModerateModerate
Binding Mechanism Likely intercalator or groove binderMinor groove binder (A-T rich)Minor groove binder (A-T rich)Intercalator
Cell Permeability To be determinedPermeable to live cells at high concentrationsCell-permeantGenerally cell-impermeant
Cytotoxicity To be determinedKnown mutagen, care in handling required[2]Minimal toxicity at low concentrationsLow mutagenicity compared to Ethidium Bromide

In-Depth Analysis of the Alternatives

DAPI (4′,6-diamidino-2-phenylindole)

DAPI is a widely used nuclear counterstain that exhibits a strong fluorescence enhancement upon binding to the minor groove of A-T rich regions of DNA.[2] Its affordability and ease of use have made it a staple in fluorescence microscopy. However, DAPI's moderate photostability can be a limitation for long-term imaging experiments. Furthermore, its classification as a known mutagen necessitates careful handling and disposal.[2]

Hoechst 33342

Similar to DAPI, Hoechst 33342 is a cell-permeant, minor groove-binding dye that fluoresces blue upon binding to DNA. It is often favored for live-cell imaging due to its lower cytotoxicity compared to DAPI. However, it still exhibits moderate photostability and can induce apoptosis under prolonged exposure to light in time-lapse microscopy.

SYBR Green I

SYBR Green I is a cyanine dye that shows a significant increase in fluorescence upon intercalation into double-stranded DNA. This property makes it an excellent choice for quantitative real-time PCR (qPCR) and DNA gel staining. While highly sensitive, SYBR Green I is generally not suitable for staining DNA in live cells due to its poor cell permeability.

The Quinolinium Advantage: A Hypothesis

Based on the superior photostability and high quantum yields observed in related quinolinium compounds, 1-Ethyl-4-methylquinolinium iodide is hypothesized to offer significant advantages in applications requiring long-term or repeated imaging. Its inherent water solubility may also simplify staining procedures and improve reproducibility.

To validate these potential advantages, direct experimental comparison is essential. The following section provides detailed protocols for researchers to characterize the photophysical properties of 1-Ethyl-4-methylquinolinium iodide and compare them against other fluorescent dyes.

Experimental Protocols for Comparative Analysis

The following protocols are designed to be self-validating systems, allowing for a rigorous and objective comparison of fluorescent dyes.

Protocol 1: Determination of Relative Fluorescence Quantum Yield

The quantum yield of a fluorophore is a measure of its emission efficiency. This protocol describes a comparative method to determine the relative quantum yield of 1-Ethyl-4-methylquinolinium iodide using a well-characterized standard.

Materials:

  • 1-Ethyl-4-methylquinolinium iodide

  • Quinine sulfate (quantum yield standard, Φ = 0.54 in 0.1 M H₂SO₄)

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Solvent (e.g., ethanol or water, ensuring both the sample and standard are soluble)

Methodology:

  • Prepare a series of dilutions of both 1-Ethyl-4-methylquinolinium iodide and the quinine sulfate standard in the chosen solvent. The concentrations should be low enough to avoid inner filter effects (Absorbance < 0.1 at the excitation wavelength).

  • Measure the absorbance of each solution at a fixed excitation wavelength using the UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the slope (Gradient) of each line.

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

    Where:

    • Φ_standard is the quantum yield of the standard

    • Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent.

Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis A Prepare serial dilutions of 1-Ethyl-4-methylquinolinium iodide and Quinine Sulfate Standard B Measure Absorbance (UV-Vis Spectrophotometer) A->B Excite at same λ C Measure Emission Spectra (Spectrofluorometer) A->C Excite at same λ E Plot Integrated Intensity vs. Absorbance B->E D Integrate Emission Spectra C->D D->E F Calculate Slopes E->F G Calculate Quantum Yield F->G

Workflow for determining relative fluorescence quantum yield.
Protocol 2: Assessment of Photostability

Photostability is a critical parameter for dyes used in fluorescence microscopy, especially for time-lapse imaging. This protocol outlines a method to compare the photostability of 1-Ethyl-4-methylquinolinium iodide with other dyes.

Materials:

  • 1-Ethyl-4-methylquinolinium iodide and comparison dyes (DAPI, Hoechst 33342)

  • Fluorescence microscope with a suitable light source and filter sets

  • Chambered coverglass or multi-well imaging plate

  • Live or fixed cells (depending on the application)

  • Image analysis software (e.g., ImageJ/Fiji)

Methodology:

  • Prepare cell samples stained with each of the fluorescent dyes at their optimal concentrations.

  • Mount the samples on the fluorescence microscope.

  • Acquire an initial image (t=0) of a field of view for each sample, using consistent acquisition parameters (excitation intensity, exposure time, etc.).

  • Continuously expose the same field of view to the excitation light for a defined period (e.g., 5-10 minutes).

  • Acquire images at regular intervals (e.g., every 30 seconds) during the continuous exposure.

  • Quantify the mean fluorescence intensity of the stained structures (e.g., nuclei) in each image using image analysis software.

  • Normalize the fluorescence intensity at each time point to the initial intensity at t=0.

  • Plot the normalized fluorescence intensity as a function of time for each dye. A slower decay in fluorescence intensity indicates higher photostability.

Photostability_Workflow A Prepare stained cell samples B Acquire initial image (t=0) A->B C Continuous light exposure B->C D Acquire time-lapse images C->D at regular intervals E Quantify fluorescence intensity D->E F Normalize intensity data E->F G Plot normalized intensity vs. time F->G

Sources

A Researcher's Guide to Assessing the Mitochondrial Specificity of 1-Ethyl-4-methylquinolinium iodide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in cellular biology and drug development, the accurate identification and monitoring of mitochondria are paramount. These organelles are central to cellular energy production, metabolism, and signaling, making them a key target for both basic research and therapeutic intervention. The ideal mitochondrial probe should be highly specific, exhibit low cytotoxicity, and provide a stable and bright signal. This guide provides a comprehensive framework for assessing a novel candidate, 1-Ethyl-4-methylquinolinium iodide, comparing it against established mitochondrial probes, and offering detailed protocols for its rigorous validation.

Introduction: The Quest for a Perfect Mitochondrial Marker

Mitochondria maintain a significant negative membrane potential (ΔΨm) across their inner membrane, a key feature of their energetic status. This electrochemical gradient is exploited by many commercially available mitochondrial probes, which are typically lipophilic cations that readily cross the plasma membrane and accumulate within the energized mitochondria. While several such probes exist, the search for novel fluorophores with improved photostability, lower toxicity, and different spectral properties is ongoing.

1-Ethyl-4-methylquinolinium iodide is a quaternary ammonium compound.[1] The defining characteristic of this class of molecules, a positively charged nitrogen atom, often leads to their accumulation in mitochondria.[2][3][4] This guide will explore the rationale behind investigating 1-Ethyl-4-methylquinolinium iodide as a mitochondrial probe and provide the necessary experimental framework to validate its specificity and utility.

The Candidate: 1-Ethyl-4-methylquinolinium iodide

1-Ethyl-4-methylquinolinium iodide is a quinolinium derivative with the chemical formula C12H14IN.[1] Its structure, featuring a delocalized positive charge and a lipophilic character, suggests a potential for mitochondrial accumulation. The principle is based on the Nernst equation, which dictates that the concentration of a cation across a charged membrane will be significantly higher on the more negative side. In a healthy cell, the mitochondrial matrix is substantially more negative than the cytoplasm, driving the accumulation of lipophilic cations.[5][6][7]

Currently, there is a lack of published data specifically demonstrating the use of 1-Ethyl-4-methylquinolinium iodide as a mitochondrial stain. Therefore, this guide will serve as a roadmap for its initial characterization and validation.

The Gold Standards: A Comparative Overview

To properly assess the performance of 1-Ethyl-4-methylquinolinium iodide, it is essential to compare it with well-established mitochondrial probes. Here, we consider two widely used dyes: MitoTracker Red CMXRos and Tetramethylrhodamine, Methyl Ester (TMRM).

Feature1-Ethyl-4-methylquinolinium iodideMitoTracker Red CMXRosTetramethylrhodamine, Methyl Ester (TMRM)
Mechanism of Action Proposed: Accumulation driven by mitochondrial membrane potential (ΔΨm)Accumulation driven by ΔΨm; covalently binds to thiol groups of mitochondrial proteinsAccumulation driven by ΔΨm
Fixability To be determinedYes, well-retained after fixationNo, signal is lost upon fixation
ΔΨm Dependence To be determinedDependentDependent
Excitation/Emission (nm) To be determined~579 / 599~548 / 574
Reported Cytotoxicity To be determinedLow at working concentrationsLow at working concentrations, but can be cytotoxic at higher concentrations or with prolonged exposure
MitoTracker Red CMXRos

MitoTracker Red CMXRos is a popular choice due to its excellent retention after formaldehyde fixation, allowing for subsequent immunocytochemistry. It accumulates in mitochondria based on membrane potential and then covalently binds to mitochondrial proteins, ensuring the signal is not lost during permeabilization and antibody staining steps.

Tetramethylrhodamine, Methyl Ester (TMRM)

TMRM is a cell-permeant dye that also accumulates in active mitochondria in a membrane potential-dependent manner.[8] Unlike MitoTracker Red CMXRos, TMRM does not covalently bind to mitochondrial components and is therefore washed out upon cell fixation and permeabilization. This makes it an excellent choice for live-cell imaging and for dynamic studies of mitochondrial membrane potential.[8][9]

Experimental Validation of 1-Ethyl-4-methylquinolinium iodide

The following section provides a detailed experimental plan to rigorously assess the mitochondrial specificity of 1-Ethyl-4-methylquinolinium iodide.

Fundamental Workflow for Probe Validation

The overall process for validating a new mitochondrial probe involves a series of logical steps to confirm its subcellular localization, mechanism of accumulation, and potential side effects.

G cluster_0 Initial Characterization cluster_1 Specificity Assessment cluster_2 Practicality & Safety A Determine Optimal Staining Concentration & Incubation Time C Colocalization with a Known Mitochondrial Marker (e.g., TOMM20 or MitoTracker) A->C B Assess Basic Spectral Properties (Excitation/Emission) B->C D Assess Dependence on Mitochondrial Membrane Potential (ΔΨm) using FCCP C->D E Evaluate Fixability for Multiplexing with Immunofluorescence D->E F Determine Cytotoxicity (e.g., MTT or LDH Assay) E->F

Caption: Workflow for the validation of a novel mitochondrial probe.

Step-by-Step Experimental Protocols
4.2.1. Protocol 1: Determining Optimal Staining Conditions

Objective: To determine the optimal concentration and incubation time for 1-Ethyl-4-methylquinolinium iodide that yields a clear signal with minimal background.

  • Cell Culture: Plate cells of interest (e.g., HeLa or U2OS) on glass-bottom dishes and grow to 60-70% confluency.

  • Prepare Staining Solutions: Prepare a range of concentrations of 1-Ethyl-4-methylquinolinium iodide in pre-warmed complete cell culture medium (e.g., 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM).

  • Staining: Replace the culture medium with the staining solutions and incubate for different durations (e.g., 15 min, 30 min, 45 min, 60 min) at 37°C.

  • Washing: After incubation, wash the cells three times with pre-warmed phosphate-buffered saline (PBS).

  • Imaging: Immediately image the cells using a fluorescence microscope. Start with a broad filter set and then narrow down to determine the optimal excitation and emission wavelengths.

  • Analysis: Identify the concentration and incubation time that provides the best signal-to-noise ratio.

4.2.2. Protocol 2: Colocalization with a Known Mitochondrial Marker

Objective: To confirm that the staining pattern of 1-Ethyl-4-methylquinolinium iodide overlaps with a known mitochondrial marker.

  • Co-staining: Stain cells with the optimal concentration of 1-Ethyl-4-methylquinolinium iodide (determined in Protocol 1) and a well-characterized mitochondrial probe with a different spectral profile, such as MitoTracker Green FM.

  • Immunofluorescence (Alternative): Alternatively, after staining with 1-Ethyl-4-methylquinolinium iodide, fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and perform immunofluorescence for a mitochondrial protein like TOMM20 (Translocase of Outer Mitochondrial Membrane 20).[10]

  • Imaging: Acquire images in the respective channels for 1-Ethyl-4-methylquinolinium iodide and the mitochondrial marker.

  • Analysis: Merge the images and perform a colocalization analysis using software like ImageJ or Fiji. A high degree of overlap (indicated by a high Pearson's correlation coefficient) suggests mitochondrial localization.

4.2.3. Protocol 3: Assessing Dependence on Mitochondrial Membrane Potential

Objective: To determine if the accumulation of 1-Ethyl-4-methylquinolinium iodide is dependent on ΔΨm.

  • Staining: Stain cells with the optimal concentration of 1-Ethyl-4-methylquinolinium iodide.

  • Baseline Imaging: Acquire baseline fluorescence images.

  • Depolarization: Add a protonophore, such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), to the imaging medium at a final concentration of 10 µM to dissipate the mitochondrial membrane potential.

  • Time-lapse Imaging: Acquire images every minute for 15-20 minutes to observe any changes in fluorescence intensity.

  • Analysis: A significant decrease in the fluorescence signal from the mitochondria after the addition of FCCP would confirm that the probe's accumulation is dependent on ΔΨm.

4.2.4. Protocol 4: Cytotoxicity Assessment

Objective: To evaluate the potential toxic effects of 1-Ethyl-4-methylquinolinium iodide on cell viability.

  • Cell Treatment: Plate cells in a 96-well plate and treat them with a range of concentrations of 1-Ethyl-4-methylquinolinium iodide for various durations (e.g., 24, 48, and 72 hours). Include an untreated control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell membrane damage.[11] The activity of LDH in the medium is proportional to the number of lysed cells.[12]

  • MTT Assay (Alternative): Alternatively, use the MTT assay, which measures the metabolic activity of cells. A decrease in metabolic activity is indicative of reduced cell viability or proliferation.

  • Data Analysis: Calculate the percentage of cytotoxicity or the reduction in cell viability compared to the untreated control.

Proposed Mechanism of Action and Comparison

The following diagram illustrates the proposed mechanism of mitochondrial accumulation for 1-Ethyl-4-methylquinolinium iodide in comparison to established probes.

G cluster_0 Cell cluster_1 Mitochondrion Inner Membrane Inner Membrane Matrix (Negative Potential) Matrix (Negative Potential) Probe_EMQI 1-Ethyl-4-methyl- quinolinium iodide Probe_EMQI->Inner Membrane ΔΨm-driven accumulation Probe_Mito MitoTracker Red CMXRos Probe_Mito->Inner Membrane ΔΨm-driven accumulation Probe_TMRM TMRM Probe_TMRM->Inner Membrane ΔΨm-driven accumulation

Caption: Proposed mechanism of mitochondrial accumulation for 1-Ethyl-4-methylquinolinium iodide and established probes.

Conclusion

1-Ethyl-4-methylquinolinium iodide presents a promising, yet unvalidated, candidate for mitochondrial staining due to its chemical properties as a lipophilic cation. The experimental framework outlined in this guide provides a robust and comprehensive approach to rigorously assess its specificity, mechanism of action, and potential cytotoxicity. By systematically comparing its performance against established probes like MitoTracker Red CMXRos and TMRM, researchers can generate the necessary data to determine its utility as a novel tool in the study of mitochondrial biology. This methodical approach ensures scientific integrity and provides a clear path for the potential adoption of a new and valuable research reagent.

References
  • [Reference to a general cell biology textbook or review on mitochondrial membrane potential]
  • In Vitro Evaluation of Mitochondrial Function and Estrogen Signaling in Cell Lines Exposed to the Antiseptic Cetylpyridinium Chloride. (2017). Environmental Health Perspectives. [Link][4]

  • Mitochondrial accumulation of a lipophilic cation conjugated to an ionisable group depends on membrane potential, pH gradient and pK(a). (2012). The Biochemical journal. [Link][6]

  • Targeting lipophilic cations to mitochondria. (2003). Biochimica et biophysica acta. [Link][7]

  • Lipophilic Cations as Mitochondria-Targeting Moieties: Recent Progress and Design Principles for Medicinal Chemistry. (2022). Journal of Medicinal Chemistry. [Link][5]

  • Mitochondrial Dysfunction Is the Focus of Quaternary Ammonium Surfactant Toxicity to Mammalian Epithelial Cells. (2007). Toxicological Sciences. [Link][2]

  • Quaternary ammonium-based mitochondria targeting anticancer agents with high water solubility. (2020). Bioorganic & Medicinal Chemistry. [Link][3]

  • Allen Institute for Cell Science. (2017). Mitochondria visualized via Tom20. Retrieved from [Link][10]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2018). Bio-protocol. [Link][12]

  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. (2023). Magnetochemistry. [Link]

  • Emulate. (n.d.). Protocol for Emulate Organ-Chips: Live Staining of Functional Mitochondria Using TMRM. Retrieved from [Link][9]

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.